3-Bromo-5-nitroisonicotinaldehyde
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Overview
Description
3-Bromo-5-nitroisonicotinaldehyde is an organic compound with the molecular formula C6H3BrN2O3 It is a derivative of isonicotinaldehyde, featuring both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitroisonicotinaldehyde typically involves the bromination and nitration of isonicotinaldehyde. One common method includes:
Bromination: Isonicotinaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitroisonicotinaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-Bromo-5-aminoisonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5-nitroisonicotinic acid.
Scientific Research Applications
3-Bromo-5-nitroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitroisonicotinaldehyde depends on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromoisonicotinaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisonicotinaldehyde: Lacks the bromine atom, affecting its substitution reactions.
3-Chloro-5-nitroisonicotinaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness
3-Bromo-5-nitroisonicotinaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H3BrN2O3 |
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Molecular Weight |
231.00 g/mol |
IUPAC Name |
3-bromo-5-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H |
InChI Key |
KNENIXCLAGLSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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